methyl 3-nitro-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 3-nitro-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-12-5(9)3-2-4(7-6-3)8(10)11/h2H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTINMTPELZSAPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=NN1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thionyl Chloride-Mediated Esterification
Thionyl chloride () is a widely employed reagent for converting carboxylic acids to methyl esters via acid chloride intermediates. In the context of methyl 3-nitro-1H-pyrazole-5-carboxylate synthesis, this method achieves yields exceeding 90% under optimized conditions.
Variants and Optimizations
Sulfuric Acid-Catalyzed Esterification
Concentrated sulfuric acid () serves as a Brønsted acid catalyst, protonating the carboxylic acid to facilitate nucleophilic substitution by methanol. This method avoids hazardous but requires careful temperature control.
Standard Protocol
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Substrate : 3-Nitro-1H-pyrazole-5-carboxylic acid (1.00 g, 6.37 mmol)
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Solvent : Methanol (20 mL)
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Catalyst : (2 mL)
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Conditions : 65°C, overnight (12–16 hours)
Mechanistic Insights :
Protonation of the carboxylic acid increases electrophilicity at the carbonyl carbon, enabling methanol to act as a nucleophile. The reaction’s exothermic nature necessitates gradual heating to prevent decomposition.
Scalability and Purification
Comparative Analysis of Esterification Methods
Trade-offs :
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Thionyl Chloride : Higher yields and faster reactions but requires rigorous safety measures for HCl handling.
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Sulfuric Acid : Safer and scalable but slower, with marginally lower yields in non-optimized setups.
Advanced Methodologies and Innovations
Solvent-Free Esterification
Emerging approaches explore solvent-free conditions to reduce waste and improve atom economy. Preliminary studies using microwave-assisted synthesis report 85% yield in 30 minutes, though scalability remains untested.
Chemical Reactions Analysis
Types of Reactions
methyl 3-nitro-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
methyl 3-nitro-1H-pyrazole-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application.
Comparison with Similar Compounds
Ethyl 1-Methyl-3-Nitro-1H-Pyrazole-5-Carboxylate
Methyl 5-Amino-1H-Pyrazole-3-Carboxylate
- Structure: Amino (-NH₂) at position 5 and methyl ester at position 3.
- Synthesis : Obtained via catalytic hydrogenation of methyl 3-nitro-1H-pyrazole-5-carboxylate .
- Key Differences: The amino group is electron-donating, enhancing nucleophilic reactivity. Exhibits dual tautomerism (T3 and T5 forms) in solution, with melting points ranging from 116–142°C . Used as a precursor for heterocyclic drug candidates.
Ethyl 3-Methyl-1H-Pyrazole-5-Carboxylate
Ethyl 5-Nitro-1H-Pyrazole-3-Carboxylate
Methyl 1-(Difluoromethyl)-3-Nitro-1H-Pyrazole-5-Carboxylate
- Structure : Difluoromethyl (-CHF₂) at position 1.
- Key Differences: Fluorine atoms enhance metabolic stability and lipophilicity.
Comparative Data Table
*Molecular weights calculated from molecular formulas.
Q & A
Q. What are the established synthetic methodologies for preparing methyl 3-nitro-1H-pyrazole-5-carboxylate, and what key reaction parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves nitration of a precursor pyrazole ring. For example, nitration at the 3-position can be achieved using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to minimize side reactions. Ethanol or acetic acid is often used as a solvent to stabilize intermediates. Critical parameters include:
- Temperature control : Excessive heat can lead to over-nitration or decomposition.
- Stoichiometry : A 1.2–1.5 molar ratio of nitrating agent to precursor ensures complete conversion.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound, and what diagnostic spectral signatures should be identified?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : The pyrazole ring protons (H-1 and H-4) appear as doublets between δ 6.5–7.5 ppm. The methyl ester group shows a singlet at δ 3.8–4.0 ppm.
- ¹³C NMR : The nitro group deshields adjacent carbons, with C-3 appearing at ~145 ppm. The ester carbonyl resonates at ~165 ppm.
- IR Spectroscopy : Strong absorption bands at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and ~1720 cm⁻¹ (ester C=O).
- Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular weight (e.g., 185.14 g/mol for C₅H₅N₃O₄) .
Advanced Research Questions
Q. How can researchers address conflicting reports on the biological activity of this compound derivatives across different studies?
- Methodological Answer : Contradictions often arise from variations in assay conditions or structural analogs. To resolve discrepancies:
- Standardize bioassays : Use identical cell lines (e.g., HeLa for anticancer studies) and controls.
- Comparative SAR analysis : Compare substituent effects (e.g., nitro vs. amino groups at C-3) using a consistent assay platform. For example, replacing the nitro group with an amino group (via reduction) may enhance antimicrobial activity but reduce cytotoxicity .
- Statistical validation : Apply ANOVA or multivariate analysis to account for batch-to-batch variability .
Q. What advanced computational and crystallographic methods are recommended for elucidating the electronic structure and intermolecular interactions of this compound?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for structure refinement. Key steps include:
- Data collection at 100 K to minimize thermal motion.
- Hydrogen bonding analysis (e.g., nitro-oxygen interactions with adjacent molecules).
- Mercury Software : Visualize packing patterns and void spaces to predict solubility and stability.
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potentials and predict reactivity in substitution reactions .
Q. What experimental strategies can be employed to investigate the regioselectivity of functionalization reactions involving this compound?
- Methodological Answer :
- Isotopic labeling : Introduce deuterium at specific positions to track substitution pathways.
- Competitive reaction studies : Compare reactivity of C-4 vs. C-5 positions under identical conditions (e.g., Pd-catalyzed cross-coupling).
- In situ monitoring : Use HPLC or Raman spectroscopy to detect intermediates during nitration or ester hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
